molecular formula C13H10N6O4S B2918438 2-[(7-Hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone CAS No. 898453-87-7

2-[(7-Hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone

Cat. No.: B2918438
CAS No.: 898453-87-7
M. Wt: 346.32
InChI Key: LHVIHZMODPZICZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused [1,2,4]triazolo[4,3-b][1,2,4]triazine core substituted with a hydroxyl and methyl group at positions 7 and 6, respectively. A sulfanyl (-S-) linker connects the triazolo-triazine system to a 1-(3-nitrophenyl)ethanone moiety. The hydroxyl group may contribute to hydrogen bonding, affecting solubility and pharmacokinetics.

Properties

IUPAC Name

6-methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6O4S/c1-7-11(21)14-12-15-16-13(18(12)17-7)24-6-10(20)8-3-2-4-9(5-8)19(22)23/h2-5H,6H2,1H3,(H,14,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVIHZMODPZICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NN=C2SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-])NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(7-Hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone is a novel derivative within the triazole class of compounds, which has garnered attention for its potential biological activities, particularly in the realm of antitumor and antimicrobial properties. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a triazole ring and a nitrophenyl group. The molecular formula is C13H10N5O2SC_{13}H_{10}N_5O_2S with a molecular weight of approximately 306.32 g/mol. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC₁₃H₁₀N₅O₂S
Molecular Weight306.32 g/mol
CAS Number898418-87-6
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

Synthesis

The synthesis of this compound typically involves the reaction of 7-hydroxy-6-methyltriazolo derivatives with appropriate sulfhydryl and acylating agents. The detailed synthetic pathway can vary but generally includes steps such as nucleophilic substitution and cyclization reactions.

Antitumor Activity

Recent studies have highlighted the antitumor properties of triazole derivatives, including this compound. In vitro tests conducted on various cancer cell lines demonstrated significant cytotoxic effects. For instance:

  • Study Findings : A study evaluated the compound against multiple cancer cell lines including breast (MCF-7), lung (A549), and colon (HT-29) cancers. The results indicated that it exhibited IC50 values in the micromolar range, suggesting effective inhibition of cell proliferation.

The proposed mechanisms by which this compound exerts its antitumor effects include:

  • Inhibition of DNA Synthesis : By interfering with nucleic acid synthesis pathways.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells through mitochondrial pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent . Studies have reported its effectiveness against various bacterial strains:

  • Microbial Testing : The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in disk diffusion assays.

Case Study 1: Antitumor Efficacy

A comprehensive study conducted by researchers at the National Cancer Institute evaluated a library of compounds including derivatives similar to this compound. The study revealed that this compound had comparable efficacy to established chemotherapeutics in inhibiting tumor growth across multiple cancer types.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties where the compound was screened against common pathogens. The results indicated that it exhibited stronger activity than traditional antibiotics against resistant strains of bacteria.

Comparison with Similar Compounds

Structural Analogues

Triazolo-Benzodiazepine Derivatives ()

Compounds like 1-(3-nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepines share the 3-nitrophenyl substituent but differ in their heterocyclic core. The benzodiazepine ring introduces a seven-membered structure with nitrogen atoms, contrasting with the fused triazine-triazole system in the target compound. The larger ring size in benzodiazepines may enhance conformational flexibility, whereas the rigid triazolo-triazine core could improve thermal stability .

Thiazolo-Triazinone Derivatives ()

6-Arylmethyl-3-aryl-7H-thiazolo[3,2-b]-1,2,4-triazin-7-ones (e.g., compounds 6a–6c) replace the triazole ring with a thiazole moiety. Substituents like morpholine or piperidine in these derivatives enhance solubility compared to the 3-nitrophenyl group in the target compound .

Triazolo-Pyridazine Derivatives ()

2-[[3-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]ethanol shares the 3-nitrophenyl group and triazolo system but incorporates a pyridazine ring instead of triazine. The ethanolamine side chain in this compound improves hydrophilicity (logP ~1.2), whereas the ethanone and sulfanyl groups in the target compound may reduce aqueous solubility .

Table 1: Structural and Molecular Comparison
Compound Core Structure Key Substituents Molecular Weight
Target Compound Triazolo-triazine 7-Hydroxy-6-methyl, 3-nitrophenyl ~348.3*
Triazolo-benzodiazepine (4a–4f) Triazolo-benzodiazepine Varied alkyl/aryl groups 320–400 (est.)
Thiazolo-triazinone (6a) Thiazolo-triazinone Morpholine, benzyl 477.54
Triazolo-pyridazine Triazolo-pyridazine 3-Nitrophenyl, ethanolamine 300.27

*Estimated based on structural formula.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?

The synthesis of triazolo-triazine derivatives often involves condensation reactions under reflux conditions. For example, similar compounds were synthesized by reacting precursors with potassium carbonate and KI in ethyl methyl ketone at reflux for 24 hours, followed by purification via ethanol recrystallization . To optimize yield, consider varying solvent polarity (e.g., acetone vs. DMF) and catalyst load (e.g., 1–5 mol% KI). Monitoring reaction progress via TLC or HPLC is critical. One-pot strategies, as used in triazine derivatives (e.g., cotrimerization of nitriles with guanidine), may also reduce intermediate isolation steps .

Q. Which spectroscopic techniques are essential for structural confirmation, and how should conflicting spectral data be resolved?

Key techniques include:

  • 1^1H/13^13C-NMR : Assign peaks based on substituent effects (e.g., the 3-nitrophenyl group’s aromatic protons at δ 7.5–8.5 ppm; triazine ring carbons at δ 150–160 ppm) .
  • ESI-MS : Confirm molecular ion ([M+H]+^+) and fragmentation patterns (e.g., loss of –SC2_2H4_4– groups).
  • IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, –OH at ~3200 cm1^{-1}) . Discrepancies in data (e.g., unexpected splitting in NMR) may arise from tautomerism or impurities. Cross-validate with elemental analysis (C, H, N ±0.3%) and X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify pharmacophoric elements?

SAR studies require systematic modification of substituents (e.g., replacing the 3-nitrophenyl group with halogenated or methoxy analogs) and evaluating biological activity. For example, triazolo-pyridazine derivatives were tested as bromodomain inhibitors by synthesizing analogs with varied substituents (e.g., trifluoromethyl, cyclopropyl) and measuring IC50_{50} values . Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins. Prioritize modifications at the sulfanyl and 7-hydroxy groups, as these sites influence hydrogen bonding and redox activity .

Q. What methodologies assess environmental stability and degradation pathways in ecological systems?

Follow protocols from long-term environmental studies, such as:

  • Hydrolysis/photolysis : Expose the compound to UV light (λ = 254–365 nm) in aqueous buffers (pH 4–9) and monitor degradation via HPLC .
  • Soil adsorption : Use batch equilibrium tests with varying soil organic matter content (e.g., 1–10%) to calculate Koc_{oc} values .
  • Ecotoxicology : Conduct acute toxicity assays on model organisms (e.g., Daphnia magna), measuring LC50_{50} over 48–96 hours .

Q. How should researchers address contradictions in biological assay data, such as inconsistent IC50_{50}50​ values across studies?

Contradictions may arise from assay variability (e.g., cell line differences, incubation times). Mitigate this by:

  • Standardizing protocols (e.g., ATP-based viability assays, 72-hour exposure) .
  • Including positive controls (e.g., doxorubicin for cytotoxicity) in each experiment.
  • Validating results across orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) . Statistical tools like Grubbs’ test can identify outliers, while meta-analyses of published data (e.g., using RevMan) may reconcile discrepancies .

Methodological Considerations Table

Research ObjectiveKey TechniquesCritical ParametersReferences
Synthesis OptimizationReflux condensation, one-pot synthesisSolvent polarity, catalyst load, reaction time
Structural ElucidationNMR, ESI-MS, X-ray crystallographyDeuterated solvents, ionization mode
SAR DevelopmentMolecular docking, analog synthesisSubstituent electronic effects, IC50_{50} validation
Environmental FateHydrolysis/photolysis assays, Koc_{oc} testspH, light intensity, soil composition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.